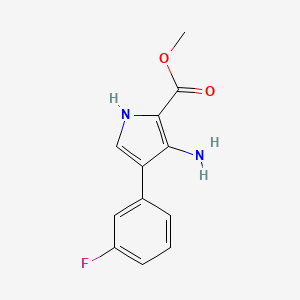

methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-17-12(16)11-10(14)9(6-15-11)7-3-2-4-8(13)5-7/h2-6,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNFTFXCTKQADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CN1)C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrrole ring and a fluorophenyl moiety, suggests diverse biological activities that are being explored in various research contexts.

- Molecular Formula : C12H11FN2O2

- Molecular Weight : 234.23 g/mol

- CAS Number : 1240948-77-9

- Structural Features : The compound contains an amino group and a carboxylate group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves a Suzuki coupling reaction, where 3-fluorophenylboronic acid reacts with methyl 3-amino-4-pyrrole-2-carboxylate. This method allows for the selective introduction of the fluorophenyl group, enhancing the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have suggested that pyrrole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related pyrrole compounds were reported to be as low as 250 μg/mL, indicating moderate antimicrobial activity .

Anti-Tuberculosis Potential

Research focusing on pyrrole derivatives has highlighted their potential as anti-tuberculosis agents. A study demonstrated that certain pyrrole-2-carboxamide compounds exhibited potent activity against drug-resistant Mycobacterium tuberculosis, with MIC values significantly lower than those of standard treatments. The mechanism of action was linked to the inhibition of mycolic acid biosynthesis, a critical component of the bacterial cell wall .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Comparative analysis with related compounds reveals that variations in the fluorine position or the presence of different substituents can lead to significant changes in potency and selectivity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate | Different fluorine substitution | Varies in antimicrobial efficacy |

| Methyl 5-amino-4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | Trifluoromethyl instead of fluorophenyl | Enhanced lipophilicity |

| Methyl 3-amino-4-(phenyl)-1H-pyrrole-2-carboxylate | Lacks fluorine substitution | Exhibits different biological properties |

These comparisons underline the importance of careful design in developing effective pharmacological agents based on the pyrrole scaffold.

Case Studies

- Case Study on Antimicrobial Efficacy : A series of pyrrole derivatives were synthesized and tested against bacterial strains. The study found that introducing electron-withdrawing groups like fluorine significantly enhanced antibacterial activity compared to non-substituted variants .

- Case Study on Anti-Tuberculosis Activity : In another investigation, pyrrole derivatives were evaluated for their ability to inhibit MmpL3, a target in tuberculosis treatment. Compounds demonstrated low cytotoxicity alongside potent anti-TB activity, making them promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structural Isomers

The positional isomerism of the fluorophenyl group significantly impacts physicochemical properties and synthetic accessibility. Key isomers include:

Methyl 3-Amino-4-(2-Fluorophenyl)-1H-Pyrrole-2-Carboxylate

- Formula : C₁₂H₁₁FN₂O₂ (identical to the target compound).

- Structure : The 2-fluorophenyl group introduces steric and electronic differences compared to the 3-fluorophenyl analog.

- Data : Reported melting point (MP) and spectral data are unavailable, but its synthesis likely parallels methods for related compounds (e.g., Suzuki coupling or chiral catalysis) .

Methyl 3-Amino-4-(4-Fluorophenyl)-1H-Pyrrole-2-Carboxylate

- Formula : C₁₂H₁₁FN₂O₂.

- Commercial Availability : Priced at $115–$612 per 100 mg, indicating high synthetic complexity.

- Characterization : Validated via HRMS, NMR, and IR, with purity ≥95% .

Table 1: Comparison of Fluorophenyl Isomers

Comparison with Substituted Pyrrole Analogs

Pyrrole derivatives with varied substituents highlight the influence of electronic and steric effects:

Methyl 5-Aryl-1H-Pyrrole-2-Carboxylates ()

These compounds, synthesized via Suzuki coupling, feature aryl groups at the 5-position rather than the 3-amino/4-aryl pattern of the target compound:

- Methyl 5-(m-Tolyl)-1H-Pyrrole-2-Carboxylate (2j) : MP 119–121°C, 78% yield.

- Methyl 5-(3-Chlorophenyl)-1H-Pyrrole-2-Carboxylate (2k) : MP 133–134°C, 81% yield.

Chiral Spirocyclic Compounds ()

Compounds like (S)-Methyl 4-((5-amino-3-phenylisoxazol-4-yl)(3-fluorophenyl)methyl)-1H-pyrrole-2-carboxylate share the 3-fluorophenyl moiety but incorporate additional isoxazole and spirocyclic groups. These exhibit:

- Enantioselectivity : Up to 95% enantiomeric excess (ee) via chiral phosphoric acid catalysis.

- Higher Complexity : Increased molecular weight and stereochemical features compared to the target compound.

Preparation Methods

Pyrrole Ring Construction via One-Pot Reduction and Cyclization

One efficient approach to synthesize fluorophenyl-substituted pyrroles involves starting from fluorobenzoyl malononitrile derivatives. A patented method describes the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, a close structural analog, which can be adapted for the methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate synthesis by subsequent functional group modifications.

- Starting Material: 2-(2-fluorobenzoyl) malononitrile is dissolved in a suitable solvent such as tetrahydrofuran, acetonitrile, acetone, pyridine, or dimethyl sulfoxide.

- First Reduction: Addition of a metal catalyst (e.g., 10% palladium carbon, platinum carbon, palladium hydroxide, or zinc powder) and glacial acetic acid under hydrogen atmosphere facilitates the first reduction step.

- Second Reduction: After catalyst removal, Raney nickel and water are added, and a second hydrogenation is performed to complete the pyrrole ring formation.

- Purification: The reaction mixture is concentrated under reduced pressure, cooled, and treated with a tetrahydrofuran-water mixture to precipitate the product, which is then filtered, washed, and dried.

- One-pot synthesis avoids multi-step intermediate isolation.

- Environmentally friendly with reduced waste generation.

- High yield and purity suitable for industrial scale-up.

| Parameter | Conditions/Details |

|---|---|

| Solvent | THF, acetonitrile, acetone, pyridine, DMSO |

| Metal Catalyst | 10% Pd/C, Pt/C, Pd(OH)2, Zn powder |

| Acid | Glacial acetic acid |

| Temperature | Heating under hydrogen pressure (specific temp not stated) |

| Reduction Steps | Two-step hydrogenation with catalyst change |

| Purification | Reduced pressure concentration, THF-water precipitation |

| Yield & Purity | High (exact values not specified) |

This method, while described for 2-fluorophenyl derivatives, provides a robust framework adaptable for 3-fluorophenyl substitution with modifications in starting materials and conditions.

Halogenation and Functional Group Transformations on Pyrrole Esters

Another route involves the synthesis of fluorinated pyrrole carboxylates through selective halogenation and subsequent functional group manipulations.

- Starting from ethyl 5-methyl-1H-pyrrole-2-carboxylate, selective fluorination is achieved using Selectfluor at low temperatures (0 °C) in acetonitrile with acetic acid.

- The fluorinated ester is then hydrolyzed under basic conditions (10 M NaOH, 90 °C) to yield the corresponding carboxylic acid.

- Formylation of fluoropyrrole esters using Vilsmeier–Haack reaction (POCl3/DMF) introduces aldehyde groups at specific positions on the pyrrole ring, which can be further transformed into amino groups by reductive amination or other amination methodologies.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Fluorination | Selectfluor, AcOH, 0 °C, acetonitrile | Fluorinated pyrrole ester |

| Hydrolysis | NaOH (10 M), 90 °C, ethanol | Pyrrole carboxylic acid |

| Formylation | POCl3, DMF, 0 °C to 90 °C | Formylated pyrrole ester |

This approach allows for regioselective introduction of fluorine and subsequent functionalization to the amino group required in the target molecule. The use of Selectfluor provides a mild and efficient fluorination step, and the Vilsmeier–Haack formylation is a classical method for introducing aldehyde functionality on pyrroles.

Multi-Step Synthesis from Fluoroacetophenone Derivatives

Literature and patent disclosures describe a multi-step synthesis starting from o-fluoroacetophenone to obtain fluorophenyl-substituted pyrroles, including the target compound.

- Bromination: Introduction of bromine on the acetophenone derivative.

- Substitution and Condensation: Formation of pyrrole ring via condensation reactions.

- Palladium-Carbon Catalyzed Dechlorination: Removal of halogen substituents to refine the aromatic substitution pattern.

- Reduction and Oxidation: Use of diisobutylaluminum hydride (DIBAL) for reduction steps and subsequent oxidation to introduce carboxylate groups.

- This route has more operational steps and generates significant organic solvent waste.

- Lower overall yield and higher cost compared to one-pot methods.

- Less favorable for industrial scale production due to complexity and environmental impact.

| Step | Description | Notes |

|---|---|---|

| Bromination | Halogenation of o-fluoroacetophenone | Requires careful control |

| Condensation | Pyrrole ring formation | Multi-step, moderate yield |

| Dechlorination | Pd-C catalyzed | Removes unwanted halogens |

| Reduction/Oxidation | DIBAL reduction, oxidation to carboxylate | Sensitive steps, yield loss possible |

This traditional synthetic strategy is useful for laboratory-scale synthesis but is less efficient for large-scale production.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|---|

| One-Pot Reduction & Cyclization | 2-(2-fluorobenzoyl) malononitrile | Pd/C, Raney Ni, AcOH, THF | High yield, fewer steps, eco-friendly | Requires hydrogenation setup | High |

| Halogenation & Functionalization | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor, POCl3/DMF, NaOH | Regioselective fluorination, modular | Multiple steps, chromatographic purification | Moderate |

| Multi-Step from Fluoroacetophenone | o-Fluoroacetophenone | Bromine, Pd-C, DIBAL | Established chemistry | Many steps, solvent waste, low yield | Low |

Detailed Research Findings and Notes

- The one-pot method using 2-(2-fluorobenzoyl) malononitrile is patented and provides a streamlined, cost-effective, and environmentally friendly approach with high purity and yield, suitable for industrial mass production.

- Fluorination using Selectfluor is a practical and mild method for introducing fluorine atoms on the pyrrole ring, which can be combined with ester hydrolysis and formylation to build the desired substitution pattern.

- Multi-step synthetic routes involving bromination and palladium-catalyzed steps are more laborious, generate more waste, and are less economically viable for large-scale synthesis.

- Reaction monitoring by HPLC and control of reaction parameters such as temperature, solvent ratios, and catalyst loading are critical for optimizing yields and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.